molecular formula C15H16F2O4S B7008478 Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate

Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate

Cat. No.: B7008478
M. Wt: 330.3 g/mol
InChI Key: JWLSHINASIFEGG-UHFFFAOYSA-N
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Description

Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentene ring, a difluoromethylsulfonyl group, and a phenylacetate moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene derivatives with high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Lead tetraacetate in dichloromethane or chloroform.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include aziridinated derivatives, reduced cyclopentene compounds, and substituted phenylacetate derivatives.

Scientific Research Applications

Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. For example, the compound can undergo intramolecular aziridination, forming azatricyclo derivatives through the displacement of acetate ligands from lead tetraacetate . This reaction highlights the compound’s ability to form highly electrophilic intermediates and symmetrical transition states.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of new chemical entities and materials.

Properties

IUPAC Name

cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2O4S/c16-15(17)22(19,20)13-8-4-3-7-12(13)9-14(18)21-10-11-5-1-2-6-11/h1-4,7-8,11,15H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLSHINASIFEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC(=O)CC2=CC=CC=C2S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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